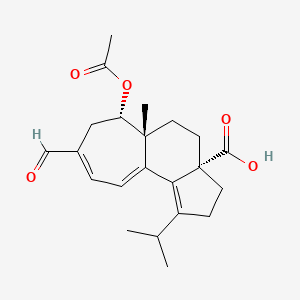
Scabronine E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scabronine E is a natural product found in Hydnellum scabrosum and Sarcodon scabrosus with data available.
Aplicaciones Científicas De Investigación
Neurobiological Applications
Cognitive Enhancement
Recent studies have highlighted the role of Scabronine E in enhancing cognitive functions. In particular, its methyl ester form, Scabronine G Methyl Ester (SG-ME), has been shown to improve memory-related behaviors in animal models. Research indicates that SG-ME promotes the secretion of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) through the activation of signaling pathways involving protein kinase C and cAMP response element-binding protein (CREB) .
In a study involving olfactory bulbectomized mice, SG-ME administration resulted in significant improvements in memory deficits. The compound enhanced cell proliferation and long-term potentiation in the hippocampus, demonstrating its potential as a treatment for cognitive impairments associated with conditions like Alzheimer’s disease and depression .
Mechanisms of Action
The mechanisms by which this compound exerts its effects include:
- Activation of BDNF/CREB Pathway : SG-ME enhances BDNF levels, which is crucial for neuronal survival and synaptic plasticity.
- Cell Proliferation : The compound promotes the proliferation of neuronal progenitor cells in the hippocampus, which is vital for maintaining cognitive functions .
- Long-Term Potentiation : SG-ME facilitates long-term potentiation, a cellular mechanism underlying learning and memory .
Antimicrobial Properties
Antibacterial and Antifungal Activity
This compound has demonstrated notable antibacterial and antifungal properties. Studies have reported that various scabronines, including this compound, exhibit significant activity against a range of bacterial and fungal pathogens. For instance, Scabronines G and H were found to stimulate nerve growth factor synthesis while also displaying antimicrobial effects .
The potential applications in treating infections caused by resistant strains highlight this compound's relevance in pharmacology. The compound's ability to enhance NGF synthesis suggests a dual role in both neuroprotection and antimicrobial action.
Comparative Analysis of Scabronine Compounds
The table below summarizes the key findings related to different scabronines derived from Sarcodon scabrosus.
| Compound | Cognitive Effects | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| Scabronine A | Limited studies available | Moderate antibacterial activity | Unknown |
| Scabronine B | Promotes NGF synthesis | Strong antibacterial activity | Stimulates nerve growth factor synthesis |
| Scabronine C | Enhances memory in animal models | Moderate antifungal activity | Unknown |
| Scabronine G | Significant cognitive enhancement | Strong antibacterial activity | Activates BDNF/CREB pathway |
| This compound | Potential for cognitive enhancement | Not extensively studied | Promotes neuronal cell proliferation |
Case Studies
Several case studies have documented the effects of this compound and related compounds:
- Memory Improvement in Animal Models : A study on olfactory bulbectomized mice showed that SG-ME significantly reversed memory deficits through enhanced neurotrophic factor levels .
- Antimicrobial Testing : In vitro assays demonstrated that Scabronines G and H exhibited significant inhibitory effects on various bacterial strains, suggesting their potential use as natural antibiotics .
Propiedades
Fórmula molecular |
C22H28O5 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(3aS,5aR,6S)-6-acetyloxy-8-formyl-5a-methyl-1-propan-2-yl-2,3,4,5,6,7-hexahydrocyclohepta[g]indene-3a-carboxylic acid |
InChI |
InChI=1S/C22H28O5/c1-13(2)16-7-8-22(20(25)26)10-9-21(4)17(19(16)22)6-5-15(12-23)11-18(21)27-14(3)24/h5-6,12-13,18H,7-11H2,1-4H3,(H,25,26)/t18-,21+,22-/m0/s1 |
Clave InChI |
HOSRLRWNDVYKNJ-BWAGFHJFSA-N |
SMILES isomérico |
CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C(=O)O)C)OC(=O)C)C=O |
SMILES canónico |
CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C(=O)O)C)OC(=O)C)C=O |
Sinónimos |
scabronine E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















